molecular formula C12H15NO B1660934 4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol CAS No. 85826-52-4

4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol

Cat. No.: B1660934
CAS No.: 85826-52-4
M. Wt: 189.25 g/mol
InChI Key: ODBSLZVFGWJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol is an organic compound with the molecular formula C12H15NO It is a member of the pyrrolidine family, characterized by a five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-butanedione with ammonia or primary amines, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone
  • 3,3-Diphenyl-1,5-dimethyl-2-pyrrolidone

Uniqueness

4,4-Dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol is unique due to its specific structural features, such as the presence of both methyl and phenyl groups on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

85826-52-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4,4-dimethyl-5-phenyl-2,3-dihydropyrrol-2-ol

InChI

InChI=1S/C12H15NO/c1-12(2)8-10(14)13-11(12)9-6-4-3-5-7-9/h3-7,10,14H,8H2,1-2H3

InChI Key

ODBSLZVFGWJRFE-UHFFFAOYSA-N

SMILES

CC1(CC(N=C1C2=CC=CC=C2)O)C

Canonical SMILES

CC1(CC(N=C1C2=CC=CC=C2)O)C

Origin of Product

United States

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